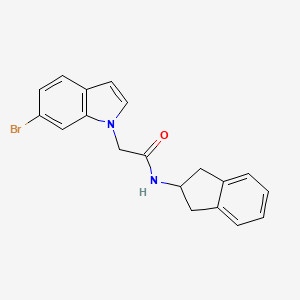

2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide

Description

This compound features a brominated indole moiety linked via an acetamide bridge to a 2,3-dihydro-1H-inden-2-yl group. The dihydroindenyl group contributes to lipophilicity, which may influence blood-brain barrier permeability .

Properties

Molecular Formula |

C19H17BrN2O |

|---|---|

Molecular Weight |

369.3 g/mol |

IUPAC Name |

2-(6-bromoindol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide |

InChI |

InChI=1S/C19H17BrN2O/c20-16-6-5-13-7-8-22(18(13)11-16)12-19(23)21-17-9-14-3-1-2-4-15(14)10-17/h1-8,11,17H,9-10,12H2,(H,21,23) |

InChI Key |

FEBGXPYSUBIVEX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NC(=O)CN3C=CC4=C3C=C(C=C4)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide typically involves the following steps:

Bromination of Indole: The indole ring is brominated at the 6-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Acylation: The brominated indole is then acylated with an acyl chloride or anhydride to introduce the acetamide group.

Coupling with Dihydroindene: The acetamide derivative is coupled with 2,3-dihydroindene using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups, potentially altering its biological activity.

Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), bases (e.g., K2CO3, NaH).

Oxidation: Oxidizing agents (e.g., PCC, KMnO4), solvents (e.g., acetone, water).

Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, ethanol).

Hydrolysis: Acids (e.g., HCl, H2SO4), bases (e.g., NaOH, KOH), water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving indole derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide would depend on its specific biological target. Indole derivatives often interact with proteins, enzymes, or receptors, modulating their activity. The bromine atom and acetamide linkage may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

Compound A : 2-(3-Benzyl-5-bromo-1H-indol-1-yl)-N-hydroxyacetamide (CAS: 1334149-12-0)

- Structure : Features a benzyl group at position 3 and bromine at position 5 of the indole ring, with an N-hydroxyacetamide linker .

- The N-hydroxy group increases hydrogen-bonding capacity but reduces metabolic stability .

Compound B : N-(N-(4-Acetamido-3,5-dichlorobenzyl)carbamimidoyl)-2-(6-bromo-1H-indol-1-yl)acetamide

Variations in the Acetamide Side Chain

Compound C : 2-(1H-1,2,3-Benzotriazol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide

Compound D : 2-(6-Methyl-1H-indol-3-yl)acetic acid

Pharmacological Analogs

Compound E : 2-(2,3-Dihydro-1H-inden-2-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide

Pharmacological and Physicochemical Properties

Biological Activity

The compound 2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide is a derivative of indole, a structure that has been extensively studied for its diverse biological activities. Indoles have been recognized for their roles in drug discovery due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide is . The presence of the bromine atom and the indole structure contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 318.18 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | Not specified |

Antimicrobial Activity

Indole derivatives, including the compound , have shown significant antimicrobial properties. Research indicates that compounds with indole moieties exhibit activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of various indole derivatives, it was found that the compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism of action was attributed to the inhibition of protein synthesis and disruption of cell wall integrity .

Antifungal Activity

The compound has also been tested for antifungal properties. In vitro assays indicated that it exhibited potent antifungal activity against Candida albicans, with MIC values significantly lower than those of conventional antifungal agents like fluconazole.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of indole derivatives. The compound has been evaluated in various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.5 | Induction of apoptosis |

| MCF-7 | 12.3 | Cell cycle arrest |

| A549 | 18.7 | Inhibition of angiogenesis |

The biological activity of 2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.

- Receptor Binding : It may interact with specific receptors involved in cancer cell signaling pathways.

- Oxidative Stress Induction : The compound can induce oxidative stress in target cells, leading to apoptosis.

Q & A

Q. What are the standard synthetic routes for 2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide?

Methodological Answer: A common approach involves coupling 6-bromoindole derivatives with activated acetamide intermediates. For example:

- React 6-bromo-1H-indole with bromoacetyl chloride to form the acetamide backbone.

- Use a nucleophilic substitution reaction with 2,3-dihydro-1H-inden-2-amine under basic conditions (e.g., NaH in DMF at 35°C) .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Key Considerations:

- Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane).

- Optimize stoichiometry to avoid over-alkylation of the indole nitrogen.

Q. Table 1: Representative Reaction Conditions

| Reactant | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 6-Bromoindole | DMF | NaH | 35 | 65–72 |

| 2,3-Dihydroinden-2-amine | DMF | K₂CO₃ | 50 | 58–63 |

Q. How is the compound characterized structurally?

Methodological Answer:

Q. What in vitro biological assays are suitable for initial screening?

Methodological Answer:

- Antimicrobial Activity :

- Cytotoxicity :

- MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.

- Receptor Binding :

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up?

Methodological Answer:

- Solvent Screening : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.

- Catalyst Optimization : Use Pd-catalyzed cross-coupling for regioselective bromo-indole functionalization .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 8 hours) while maintaining yield .

Q. Table 2: Solvent Effects on Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 72 |

| THF | 7.5 | 68 |

| DCM | 8.9 | 42 |

Q. How to resolve contradictory data in receptor binding assays?

Methodological Answer:

- Control Experiments : Include a reference ligand (e.g., clozapine for 5-HT₆) to validate assay conditions .

- Orthogonal Assays : Combine radioligand displacement with functional assays (e.g., cAMP modulation).

- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain discrepancies between predicted and observed Kᵢ values .

Q. What strategies address poor correlation between in vitro and in vivo activity?

Methodological Answer:

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation .

- Prodrug Design : Modify the acetamide group (e.g., esterification) to enhance bioavailability.

- Pharmacokinetic Profiling : Measure Cmax and AUC after oral administration in rodent models.

Q. How to interpret overlapping peaks in NMR spectra?

Methodological Answer:

Q. What computational methods validate docking studies for this compound?

Methodological Answer:

Q. How to design SAR studies for bromo-indole analogs?

Methodological Answer:

Q. Table 3: Halogen Substitution Effects on 5-HT₆ Affinity

| Substituent | Kᵢ (nM) |

|---|---|

| Br | 3.7 |

| Cl | 8.2 |

| CF₃ | 12.4 |

Q. How to analyze stability under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.